4-methoxy-1H-indazole-3-carboxylic acid
Overview
Description
4-Methoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of a methoxy group at the 4-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for medicinal chemistry and synthetic applications.
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It’s known that indazole derivatives can bind effectively with the hinge region of tyrosine kinase . This interaction could lead to the inhibition of the kinase, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of kinases like chk1, chk2, and h-sgk by indazole derivatives can affect various cellular processes, including cell cycle regulation and cell volume regulation .
Result of Action
The inhibition of kinases by indazole derivatives can lead to changes in cellular processes, potentially leading to the treatment of diseases such as cancer .
Biochemical Analysis
Biochemical Properties
4-Methoxy-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with human carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide . The interaction between this compound and these enzymes can influence the enzyme’s activity, potentially leading to changes in physiological processes such as respiration and acid-base balance.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indazole derivatives, including this compound, have been reported to exhibit anti-inflammatory, antitumor, and antibacterial activities . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression, which can lead to altered cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, this compound can act as an inhibitor of certain enzymes, thereby modulating their activity and influencing downstream biochemical pathways . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antitumor activities . At higher doses, toxic or adverse effects may occur, including potential damage to vital organs and disruption of normal physiological processes. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risk of adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biological activities . The metabolic pathways of this compound can influence its overall pharmacokinetics and pharmacodynamics, affecting its distribution, efficacy, and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes and biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the nitrosation of indoles, followed by cyclization to form the indazole ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as palladium or copper-catalyzed reactions are often employed to achieve efficient synthesis. These methods are designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Methoxy-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
- 1H-indazole-3-carboxylic acid
- 6-methoxy-1H-indazole-3-carboxylic acid
- 1H-indazole-4-carboxylic acid
Comparison: 4-Methoxy-1H-indazole-3-carboxylic acid is unique due to the presence of the methoxy group at the 4-position, which can influence its chemical reactivity and biological activity. Compared to other indazole derivatives, this compound may exhibit distinct properties that make it suitable for specific applications .
Properties
IUPAC Name |
4-methoxy-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)8(9(12)13)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCWFHMSYTUYDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646577 | |
Record name | 4-Methoxy-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865887-02-1 | |
Record name | 4-Methoxy-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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